molecular formula C6H12O3S B14375534 5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one CAS No. 89720-68-3

5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one

Cat. No.: B14375534
CAS No.: 89720-68-3
M. Wt: 164.22 g/mol
InChI Key: GQFLFDFAGNDYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one is a chemical compound known for its unique structure and properties It belongs to the class of heterocyclic compounds, which are characterized by rings containing atoms of at least two different elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with sulfur and oxygen sources under specific conditions to form the desired compound . The reaction conditions often include the use of polar organic solvents and catalysts to facilitate the formation of the heterocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3,2lambda~4~-dioxaselenan-2-one: A similar compound with selenium instead of sulfur.

    5,5-Dimethyl-1,3-cyclohexanedione: A precursor in the synthesis of 5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one.

Uniqueness

This compound is unique due to its specific ring structure and the presence of sulfur, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications that require specific reactivity and stability.

Properties

CAS No.

89720-68-3

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

5,5-dimethyl-1,3,2-dioxathiepane 2-oxide

InChI

InChI=1S/C6H12O3S/c1-6(2)3-4-8-10(7)9-5-6/h3-5H2,1-2H3

InChI Key

GQFLFDFAGNDYJG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOS(=O)OC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.